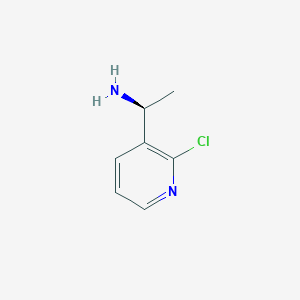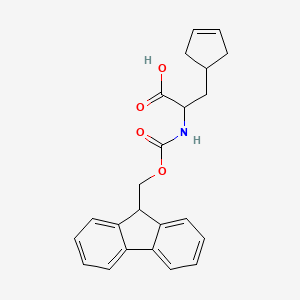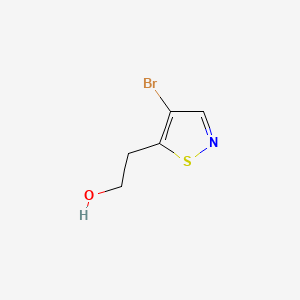
1-(O-tolyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(O-tolyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12O It features a cyclopropane ring substituted with a hydroxyl group and an ortho-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(O-tolyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ortho-tolylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(O-tolyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The ortho-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ortho-tolylcyclopropanone.
Reduction: Formation of ortho-tolylcyclopropane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-(O-tolyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(O-tolyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(P-tolyl)cyclopropan-1-ol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(M-tolyl)cyclopropan-1-ol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Cyclopropanol: Lacks the tolyl substituent, making it less sterically hindered.
Uniqueness
1-(O-tolyl)cyclopropan-1-ol is unique due to the presence of the ortho-tolyl group, which introduces steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of substituents on cyclopropane derivatives and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-(2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
Clé InChI |
PKVSVVJQKWMASO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)

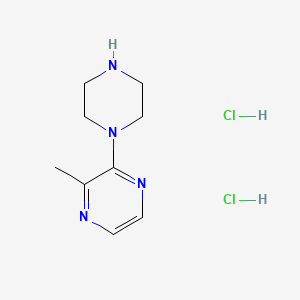

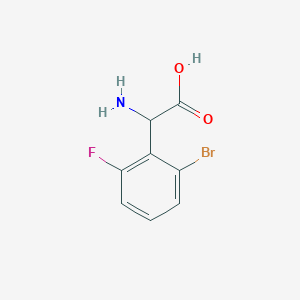
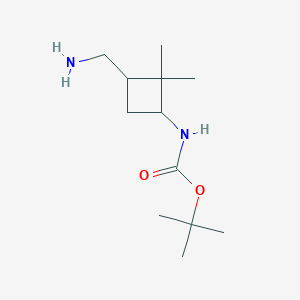

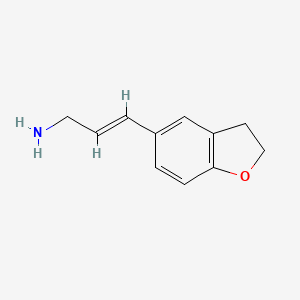

![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
